pentyl 6H-indolo[2,3-b]quinoxalin-6-ylacetate
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Overview
Description
PENTYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE: is a synthetic organic compound that belongs to the class of indoloquinoxalines. These compounds are known for their diverse biological activities, including antiviral, antibacterial, and anticancer properties. The structure of this compound features a pentyl ester group attached to an indoloquinoxaline core, which is a fused heterocyclic system containing both indole and quinoxaline moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of PENTYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE typically involves the following steps:
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Formation of the Indoloquinoxaline Core:
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Esterification:
Industrial Production Methods:
- Industrial production of PENTYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE may involve large-scale batch or continuous flow processes.
- The use of microwave-assisted synthesis and nanoparticle catalysts can improve the efficiency and yield of the reaction .
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
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Reduction:
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Substitution:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed:
Oxidation: Formation of quinoxaline derivatives.
Reduction: Formation of reduced indoloquinoxaline derivatives.
Substitution: Formation of substituted indoloquinoxaline esters.
Scientific Research Applications
Chemistry:
- PENTYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is used as a building block in the synthesis of more complex organic molecules .
Biology:
- The compound exhibits significant antiviral and antibacterial activities, making it a potential candidate for the development of new antimicrobial agents .
Medicine:
Industry:
Mechanism of Action
- The mechanism of action of PENTYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE involves its ability to intercalate into DNA, thereby disrupting the replication process of pathogenic microorganisms .
- It also induces the production of interferons, which enhance the immune response against viral infections .
Comparison with Similar Compounds
- 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-one
- 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline
- 2-(6H-Indolo[2,3-b]quinoxalin-6-yl)-1-phenylethan-1-one derivatives
Comparison:
- PENTYL 2-{6H-INDOLO[2,3-B]QUINOXALIN-6-YL}ACETATE is unique due to its pentyl ester group, which enhances its lipophilicity and potentially improves its bioavailability .
- Compared to other indoloquinoxaline derivatives, it exhibits a broader spectrum of biological activities, including antiviral, antibacterial, and anticancer properties .
Properties
Molecular Formula |
C21H21N3O2 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
pentyl 2-indolo[3,2-b]quinoxalin-6-ylacetate |
InChI |
InChI=1S/C21H21N3O2/c1-2-3-8-13-26-19(25)14-24-18-12-7-4-9-15(18)20-21(24)23-17-11-6-5-10-16(17)22-20/h4-7,9-12H,2-3,8,13-14H2,1H3 |
InChI Key |
XUOKYLWOQFHSCQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC(=O)CN1C2=CC=CC=C2C3=NC4=CC=CC=C4N=C31 |
Origin of Product |
United States |
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